Geoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

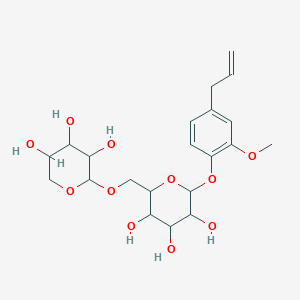

Geoside is a natural compound isolated from Stevia rebaudiana . It is also the name of an Energy Service Company (ESCo) of the Italgas Group, which has been an innovator in the energy efficiency market for many years .

Physical and Chemical Properties Analysis

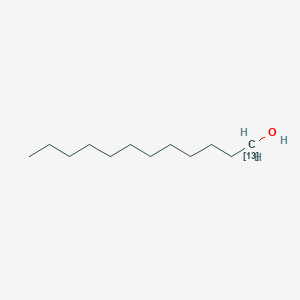

This compound has a molecular weight of 458.46 and its molecular formula is C21H30O11 . More detailed physical and chemical properties were not found in the search results.

Wissenschaftliche Forschungsanwendungen

Geoscience Information System in Mining Subsidence

- Application : Geoscience Information System (GIS) is applied to analyze mining subsidence, emphasizing the necessity and feasibility of building a 3D mining subsidence information system. This system helps in managing and visualizing complex data associated with mining subsidence (Cao Hong, 1999).

Transportation Agencies and Geophysics

- Application : Geophysics, including seismic methods, Ground Penetrating Radar (GPR), and vibration monitoring, are widely used in transportation projects for bedrock mapping, subsidence investigations, and soil mapping (P. Sirles & K. Haramy, 2006).

Monitoring and Modeling Ground Subsidence

- Application : Advanced interferometric Synthetic Aperture Radar (InSAR) data is utilized to detect, monitor, and model ground subsidence, particularly in urban areas and places with hydrocarbon extraction activities. This technology provides accurate assessments of surface deformations (F. Raspini et al., 2016).

Geodetic Monitoring of Roads for Hazard Determination

- Application : Geodetic monitoring of roads is used as a tool to determine potential hazard zones in areas influenced by deep coal mining, offering an independent method for assessing mining damage on infrastructure (D. Lamich et al., 2016).

Internet of Things (IoT) for Geohazard Prevention

- Application : IoT technology is applied in monitoring and early warning systems for geohazard prevention, such as landslides, surface subsidence, and earthquakes. This approach enhances the accuracy and efficiency of the monitoring systems (Gang Mei et al., 2020).

GPS and Terrestrial Laser Scanner for Mining Subsidence Monitoring

- Application : A combination of GPS and terrestrial 3D laser scanner technology is employed for comprehensive monitoring of mining subsidence, providing valuable data for ecological environment reconstruction in mining areas (Dawei Zhou et al., 2013).

Geotechnical and Environmental Modeling in Mining

- Application : Computer modeling is extensively used for addressing geotechnical and environmental problems associated with mining, including surface subsidence, strata behavior, and post-mining environmental issues (T. Ren & D. Reddish, 1999).

Wirkmechanismus

Zukünftige Richtungen

Geoside, as an ESCo of the Italgas Group, is actively participating in the energy transition in Italy by guaranteeing excellence in services, respect for the planet, and for their employees . They aim to guide companies and individuals through the energy transition process, necessary to achieve a zero-carbon economy by 2050 .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Geoside involves the conversion of glucose and quercetin into Geoside through a series of chemical reactions.", "Starting Materials": [ "Glucose", "Quercetin" ], "Reaction": [ "Step 1: Glucose is converted into glucose-6-phosphate through the action of hexokinase enzyme.", "Step 2: Glucose-6-phosphate is converted into fructose-6-phosphate through the action of glucose-6-phosphate isomerase enzyme.", "Step 3: Fructose-6-phosphate is converted into 3-deoxy-2-keto-6-phosphogluconate through a series of reactions involving aldolase, triosephosphate isomerase, and phosphogluconate dehydrogenase enzymes.", "Step 4: Quercetin is converted into quercetin-3-O-glucoside through the action of glucosyltransferase enzyme.", "Step 5: Geoside is synthesized by the reaction of quercetin-3-O-glucoside and 3-deoxy-2-keto-6-phosphogluconate in the presence of Geoside synthase enzyme." ] } | |

CAS-Nummer |

585-90-0 |

Molekularformel |

C21H30O11 |

Molekulargewicht |

458.5 g/mol |

IUPAC-Name |

(2S,3R,4S,5S,6R)-2-(2-methoxy-4-prop-2-enylphenoxy)-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |

InChI |

InChI=1S/C21H30O11/c1-3-4-10-5-6-12(13(7-10)28-2)31-21-19(27)17(25)16(24)14(32-21)9-30-20-18(26)15(23)11(22)8-29-20/h3,5-7,11,14-27H,1,4,8-9H2,2H3/t11-,14+,15-,16+,17-,18+,19+,20-,21+/m0/s1 |

InChI-Schlüssel |

FSCNUJMKSQHQSY-KJYATZHYSA-N |

Isomerische SMILES |

COC1=C(C=CC(=C1)CC=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H](CO3)O)O)O)O)O)O |

SMILES |

COC1=C(C=CC(=C1)CC=C)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O |

Kanonische SMILES |

COC1=C(C=CC(=C1)CC=C)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O |

melting_point |

183 - 184 °C |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of gein?

A1: Gein has the molecular formula C17H24O11 and a molecular weight of 392.38 g/mol [].

Q2: What is the known biological activity of gein?

A3: Research on gein's biological activity is limited. One study found that while eugenol, a compound often found alongside gein, exhibited activity against Helicobacter pylori, gein itself did not show any activity against this bacterium [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-Tert-butyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1610636.png)